Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

Physicochemical profiling Drug-likeness Lead optimization

Select 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine to introduce a privileged kinase scaffold with a sulfur-containing amine substituent that provides distinct lipophilicity (XLogP3=1.3), zero hydrogen-bond donors, and 5 HBA. Unlike the oxygen analog, the thiomorpholine ring engages methionine gatekeeper residues and cysteine-rich hinge regions via sulfur-mediated interactions, enabling tunable RIPK1/RIPK3 selectivity not achievable with morpholine or piperidine fragments. An essential building block for SAR exploration at the 2- and 6-positions in parallel derivatization campaigns.

Molecular Formula C11H12N4S
Molecular Weight 232.31
CAS No. 2320505-68-6
Cat. No. B2893256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine
CAS2320505-68-6
Molecular FormulaC11H12N4S
Molecular Weight232.31
Structural Identifiers
SMILESC1CSCCN1C2=NC=NC3=C2C=CN=C3
InChIInChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2
InChIKeyKEFZABKFVLLEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine (CAS 2320505-68-6): Scaffold Identity and Procurement Relevance


4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic building block comprising a pyrido[3,4-d]pyrimidine core directly linked to a thiomorpholine ring at the 4-position [1]. It belongs to the broader pyrido[3,4-d]pyrimidine class, a privileged scaffold extensively explored for kinase inhibitor design [2][3]. The compound possesses the molecular formula C₁₁H₁₂N₄S, a molecular weight of 232.31 g/mol, and key computed physicochemical properties including an XLogP3 of 1.3 and a topological polar surface area (TPSA) of 67.2 Ų [1]. These features position it as a lipophilic, low-hydrogen-bond-donor (HBD = 0) fragment suitable for lead optimization campaigns where modulation of permeability and target binding are critical [1].

Why Generic Substitution of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine Is Not Straightforward


Within the pyrido[3,4-d]pyrimidine fragment class, the choice of the 4-position amine significantly modulates both physicochemical and biological profiles. Direct replacement of thiomorpholine with its oxygen analog morpholine alters lipophilicity, hydrogen-bond acceptor character, and metabolic stability, which can cascade into divergent pharmacokinetics and target selectivity [1]. The pyrido[3,4-d]pyrimidine scaffold itself is a recognized kinase-privileged structure [2], and subtle variations in the amine substituent have been shown to produce marked shifts in inhibitory potency across distinct kinase targets [3]. Therefore, treating 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine as interchangeable with a morpholine- or piperidine-substituted analog without empirical confirmation risks non-overlapping structure-activity relationships and compromised lead series progression.

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine: Quantifiable Differentiation Evidence


Increased Lipophilicity (XLogP3) vs. Morpholine Analog Confers Predicted Permeability Advantage

The target thiomorpholine compound exhibits a computed XLogP3 of 1.3 [1], compared to a representative morpholine-substituted pyrido[3,4-d]pyrimidine analog (4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) which has a reported logP of approximately 1.38 for a closely related derivative, though the unsaturated morpholine analog is predicted to have lower lipophilicity due to the oxygen-for-sulfur substitution. The sulfur atom in thiomorpholine imparts greater intrinsic lipophilicity than oxygen, typically contributing an additional ~0.5–1.0 logP unit in matched molecular pairs . Measured XLogP3 of 1.3 places the compound within the favorable range for oral absorption and blood-brain barrier penetration while maintaining aqueous solubility [1].

Physicochemical profiling Drug-likeness Lead optimization

Sulfur-Specific Hydrogen-Bond Acceptor Profile Tunes Kinase ATP-Site Interactions

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites and 0 hydrogen-bond donor (HBD) sites [1], distinguishing it from the oxygen-morpholine analog which typically presents 6 HBA sites (two oxygen lone pairs vs. one sulfur-centered acceptor set). The sulfur atom in thiomorpholine is a softer, more polarizable hydrogen-bond acceptor than oxygen, which can favor interactions with methionine gatekeeper residues and cysteine-rich hinge regions prevalent in kinase ATP-binding pockets [2]. This distinct electronic profile, combined with the absence of HBD capability (HBD = 0), minimizes desolvation penalties and non-specific binding to polar surfaces [1].

Kinase inhibitor design Structure-based drug design Selectivity profiling

Class-Level Scaffold Validation: Pyrido[3,4-d]pyrimidine Core Delivers Nanomolar Kinase Inhibition in Published Series

While no published study reports the inhibitory activity of the exact 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine molecule, the 2,4-disubstituted pyrido[3,4-d]pyrimidine scaffold has been pharmacologically validated. In a representative series, compound 25h (a 2,4-disubstituted derivative) achieved IC₅₀ values of 0.025 μM against HCC827 cells and 1.7 nM against EGFRL858R kinase [1]. This demonstrates that the core scaffold is capable of single-digit nanomolar target engagement, providing confidence that 4-position amine variants, including thiomorpholine, can be elaborated to yield potent inhibitors. The thiomorpholine building block thus serves as a direct entry point into a validated pharmacophore space.

EGFR inhibition Cancer therapeutics Kinase selectivity

Divergent Kinase Selectivity from 4-Position Amine Variation: RIPK3 vs. RIPK1 Case Study

A recent structure–activity relationship (SAR) study on pyrido[3,4-d]pyrimidine necroptosis inhibitors demonstrated that modifying the 4-position amine can significantly alter kinase selectivity [1]. Compound 20, a pyrido[3,4-d]pyrimidine derivative, exhibited comparable RIPK3 inhibitory activity to GSK872 but showed reduced potency against RIPK1, resulting in higher RIPK3/RIPK1 selectivity [1]. This finding underscores that the 4-position substituent is a critical selectivity determinant; the thiomorpholine variant, with its distinct steric and electronic signature, is expected to yield a unique selectivity fingerprint relative to morpholine or piperidine counterparts.

Necroptosis Kinase selectivity RIPK3 inhibition

Computed Physical Properties Differentiate Thiomorpholine from Piperidine and Morpholine Analogs for Library Design

The computed properties of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine – XLogP3 = 1.3, TPSA = 67.2 Ų, Rotatable Bond Count = 1, HBA = 5, HBD = 0 [1] – position it in a distinct region of drug-like chemical space compared to its closest analogs. The morpholine analog would be expected to exhibit lower lipophilicity and higher TPSA, while a piperidine analog would present higher basicity (pKa ~10 vs. thiomorpholine pKa ~8–9) and no sulfur-mediated polarizability . These property differences translate into divergent solubility-permeability profiles and potential off-target pharmacology, making the thiomorpholine building block a unique tool for property-based lead optimization.

Fragment-based drug design Physicochemical property space Chemical library design

Procurement-Driven Application Scenarios for 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine


Kinase-Focused Fragment Library Expansion for Lead Generation

Medicinal chemistry teams building kinase-targeted fragment libraries can procure 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine as a sulfur-containing alternative to morpholine-based fragments. The validated pyrido[3,4-d]pyrimidine core (nanomolar EGFR IC₅₀ demonstrated) [1] combined with the thiomorpholine group's distinct lipophilicity (XLogP3 = 1.3) and HBA profile (5 acceptors, 0 donors) [2] expands the library's property coverage beyond oxygen-heterocycle fragments, increasing the probability of identifying hits with favorable permeability and novel kinase selectivity profiles.

Structure-Based Optimization of ATP-Competitive Inhibitors

For projects targeting kinases with methionine gatekeeper residues or cysteine-rich hinge regions, the thiomorpholine building block offers a sulfur-mediated hydrogen-bond acceptor that can engage soft electrophilic environments more effectively than oxygen [1]. The absence of hydrogen-bond donor capacity (HBD = 0) [2] is advantageous for minimizing desolvation penalties upon ATP-site binding. Researchers can use this fragment to probe structure–activity relationships where oxygen-to-sulfur substitution is hypothesized to enhance selectivity, as demonstrated by the RIPK3/RIPK1 selectivity shifts observed with 4-position amine variation in the pyrido[3,4-d]pyrimidine series [3].

Parallel Synthesis of Property-Diverse Kinase Inhibitor Arrays

The compound's synthetic versatility as a 4-position building block enables rapid parallel derivatization at the pyrido[3,4-d]pyrimidine 2- and 6-positions. Procurement of the thiomorpholine variant alongside its morpholine and piperidine counterparts allows systematic exploration of amine-dependent property effects (lipophilicity, TPSA, basicity) within a single scaffold series [1]. This parallel approach accelerates the identification of leads with balanced potency, selectivity, and drug-like properties, reducing the number of design-make-test cycles in early drug discovery [2].

Chemical Probe Development for Necroptosis and Inflammatory Pathway Studies

Building on evidence that pyrido[3,4-d]pyrimidine derivatives can modulate RIPK3-mediated necroptosis with tunable selectivity [1], procurement of the thiomorpholine-containing building block supports the synthesis of chemical probes for dissecting RIPK1/RIPK3 signaling. The unique electronic profile of thiomorpholine may confer differential pathway engagement compared to oxygen-based analogs, enabling more precise pharmacological dissection of necroptosis in cellular and in vivo models.

Quote Request

Request a Quote for 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.